molecular formula C8H9Cl2NO2 B6336540 2-Chloromethyl-nicotinic acid methyl ester hydrochloride CAS No. 1803565-86-7

2-Chloromethyl-nicotinic acid methyl ester hydrochloride

Cat. No.: B6336540
CAS No.: 1803565-86-7
M. Wt: 222.07 g/mol
InChI Key: BIJONQCBHLGFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-nicotinic acid methyl ester hydrochloride typically involves the chloromethylation of nicotinic acid methyl ester. This process can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloromethyl-nicotinic acid methyl ester hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Nucleophilic Substitution: Products include substituted nicotinic acid derivatives.

    Oxidation: Products include nicotinic acid or nicotinaldehyde.

    Reduction: Products include nicotinic alcohol derivatives.

Scientific Research Applications

2-Chloromethyl-nicotinic acid methyl ester hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloromethyl-nicotinic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

    Nicotinic Acid Methyl Ester: Lacks the chloromethyl group, resulting in different reactivity and applications.

    2-Bromomethyl-nicotinic Acid Methyl Ester: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    2-Hydroxymethyl-nicotinic Acid Methyl Ester:

Uniqueness: 2-Chloromethyl-nicotinic acid methyl ester hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

methyl 2-(chloromethyl)pyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;/h2-4H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJONQCBHLGFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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